3-[2-(2-Methylphenyl)ethyl]piperidine
Description
3-[2-(2-Methylphenyl)ethyl]piperidine is a piperidine derivative featuring a 2-methylphenethyl substituent at the 3-position of the piperidine ring. For instance, piperidine-based compounds with aryl-ethyl substituents often exhibit adrenolytic, antihistaminic, or antitumor activities depending on their substitution patterns .
Properties
IUPAC Name |
3-[2-(2-methylphenyl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12-5-2-3-7-14(12)9-8-13-6-4-10-15-11-13/h2-3,5,7,13,15H,4,6,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKJTOIYQGHELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methylphenyl)ethyl]piperidine typically involves the reaction of 2-(2-Methylphenyl)ethylamine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Methylphenyl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-[2-(2-Methylphenyl)ethyl]piperidine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2-Methylphenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Linker Type: The position of the aryl-ethyl group (e.g., C2 vs. C3) and the linker (e.g., ethyl vs. phenoxy) significantly influence biological activity. For example, phenoxy-linked compounds often exhibit enhanced receptor binding due to increased rigidity .
- Functional Groups : Halogenation (e.g., chlorine in ) or electron-donating groups (e.g., methoxy in ) alter electronic properties and pharmacokinetics.
Psychotropic and Adrenolytic Effects
- Dapiprazole (a triazolo-piperazine derivative) demonstrates potent α-adrenergic blockade, sedation, and inhibition of withdrawal syndromes, attributed to its piperazine and triazolo moieties . In contrast, simpler aryl-ethyl-piperidines like this compound may exhibit milder psychotropic effects due to the absence of these functional groups.
Antimicrobial and Antitumor Potential
- Piperidine derivatives with amide bonds or aryl substitutions, such as 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one and Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate , show antimicrobial and antitumor activities. These effects correlate with the presence of electron-withdrawing groups (e.g., acetyl) or extended conjugation systems.
Receptor Binding and Selectivity
- Compounds like JWH-251 (2-(2-methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone) highlight the role of 2-methylphenyl groups in cannabinoid receptor interactions. This suggests that this compound may also target similar receptors, albeit with lower affinity due to the lack of an indole moiety.
Data Tables
Table 1: Comparative Pharmacological Profiles
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